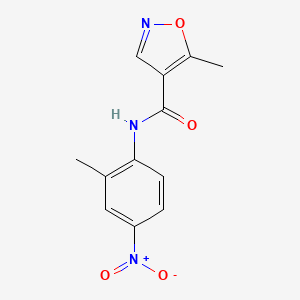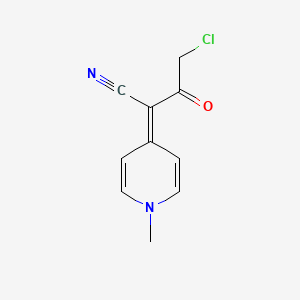![molecular formula C16H17NO4 B1414986 3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid CAS No. 221070-99-1](/img/structure/B1414986.png)
3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid
説明
The compound “3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid” is an organic compound with a molecular weight of 287.32 . Its IUPAC name is 3-((isobutoxycarbonyl)amino)-2-naphthoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H17NO4/c1-10(2)9-21-16(20)17-14-8-12-6-4-3-5-11(12)7-13(14)15(18)19/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,19) . This indicates that the compound contains 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that carboxylic acids like this compound typically undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.31 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .科学的研究の応用
Synthesis and Structure-Activity Studies
- Compounds similar to 3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid have been synthesized and evaluated for their activity in various fields. For instance, 6-substituted 3,4-dihydro-naphthalene-2-carboxylic acids were synthesized and evaluated for their inhibitory activity on 5α reductase, an enzyme targeted for the treatment of conditions like benign prostatic hyperplasia (Baston, Salem, & Hartmann, 2002).
Chemical Synthesis and Properties
- The chemical properties and synthesis processes of related compounds have been extensively studied. For example, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol showcases the complex processes involved in deriving similar compounds (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Additionally, the study on sterically hindered derivatives of a similar compound demonstrates the significance of molecular structure in determining the properties and applications of these compounds (Nesterov, Wiedenfeld, Nesterova, & Hastings, 2007).
Photophysical Properties and Applications
- The photophysical properties of naphthalene derivatives have been a subject of interest. Studies like the one on naphthalene-1,8-dicarboxylic acid derivatives aim to explore their potential in bio-imaging and as intermediates for fluorescent bioactive compounds (Nicolescu, Airinei, Georgescu, Georgescu, Tigoianu, Oancea, & Deleanu, 2020).
Organic Chemistry and Catalysis
- In organic chemistry, the synthesis and reactivity of naphthalene derivatives are of considerable interest. For instance, reactions of naphthalene-2,3-dicarbaldehyde with cyanide provide insights into the complex reactions and products that can emerge from naphthalene-based compounds (Mcgill, Swearingen, Drew, Rasley, & Green, 2005).
Environmental Applications
- Naphthalene derivatives like the one have also been studied for environmental applications. The identification of naphthalene carboxylase, an enzyme that activates non-substituted aromatic hydrocarbons like naphthalene under anaerobic conditions, highlights the potential of these compounds in bioremediation and environmental management (Mouttaki, Johannes, & Meckenstock, 2012).
特性
IUPAC Name |
3-(2-methylpropoxycarbonylamino)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(2)9-21-16(20)17-14-8-12-6-4-3-5-11(12)7-13(14)15(18)19/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBARYVWRIWADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)




![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
![4-{[(Difluoromethyl)thio]methyl}benzoic acid](/img/structure/B1414913.png)

![1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414917.png)




![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)